4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound “4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, chlorophenyl, hydroxy, and piperidine groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Key steps may include:
Formation of the chlorophenyl intermediate:
Synthesis of the piperidine ring: The piperidine ring is synthesized through cyclization reactions, often involving amines and carbonyl compounds.
Coupling reactions: The intermediate compounds are coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a ligand for studying protein-ligand interactions or as a probe for investigating cellular pathways.
Medicine
Potential medical applications include its use as a drug candidate for targeting specific diseases, given its complex structure and functional groups.
Industry
In the industrial sector, the compound may be utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs
- Other piperidine derivatives
- Chlorophenyl compounds
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of chemical and biological activities.
Properties
Molecular Formula |
C59H81ClN12O6S |
---|---|
Molecular Weight |
1121.9 g/mol |
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C59H81ClN12O6S/c1-40-51(79-39-66-40)43-17-15-41(16-18-43)36-63-55(76)48-35-45(73)37-72(48)56(77)52(58(2,3)4)68-49(74)13-11-9-7-5-6-8-10-12-14-50(75)70-33-31-69(32-34-70)28-24-47(42-19-21-44(60)22-20-42)67-57(78)59(61)25-29-71(30-26-59)54-46-23-27-62-53(46)64-38-65-54/h15-23,27,38-39,45,47-48,52,73H,5-14,24-26,28-37,61H2,1-4H3,(H,63,76)(H,67,78)(H,68,74)(H,62,64,65)/t45-,47+,48+,52-/m1/s1 |
InChI Key |
DESJGFOSPPNXOH-XUXNHVGISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)CC[C@@H](C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O |
Origin of Product |
United States |
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